8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one
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Overview
Description
8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions, including the choice of solvents and the sequence of reagent addition . The use of microwave irradiation can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of the pyrrole and cyclohexenone fragments allows for diverse transformations .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, iodination using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) can yield α-iodo derivatives .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, iodination can produce α-iodo derivatives, while other reactions may lead to different functionalized products .
Scientific Research Applications
8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. The nonplanar structure of the cyclohexene moiety in the indole derivative promotes optimal binding to enzyme active sites, enhancing its biological activity . This interaction can modulate various biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,5,6,7-Tetrahydro-4H-indol-4-one
- 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
- Pyrimidine-derived indole ribonucleosides
Uniqueness
8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one is unique due to its combination of indole and pyridazine rings, which provides distinct chemical and biological properties
Properties
CAS No. |
64269-32-5 |
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Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
8-ethoxy-1-phenyl-1,2,3,5-tetrahydropyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-12-8-9-14-13(10-12)15-16(11-6-4-3-5-7-11)20-21-18(22)17(15)19-14/h3-10,16,19-20H,2H2,1H3,(H,21,22) |
InChI Key |
WQHJUJBXXWLBJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C2C(NNC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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